(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C27H20ClN3O2S2 |
|---|---|
Molecular Weight |
518.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H20ClN3O2S2/c1-33-23-13-7-18(8-14-23)16-30-26(32)24(35-27(30)34)15-20-17-31(22-5-3-2-4-6-22)29-25(20)19-9-11-21(28)12-10-19/h2-15,17H,16H2,1H3/b24-15- |
InChI Key |
YBIKUFNBVINWMU-IWIPYMOSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Ring Formation
The thiazolidinone scaffold is synthesized via cyclocondensation of 4-methoxybenzylamine with carbon disulfide and chloroacetic acid under basic conditions:
Reaction Scheme 1
Optimized Conditions
Characterization Data
-
Melting Point : 148–150°C
-
H NMR (400 MHz, CDCl) : δ 7.25 (d, Hz, 2H, Ar-H), 6.88 (d, Hz, 2H, Ar-H), 4.52 (s, 2H, N–CH), 3.80 (s, 3H, OCH), 3.45 (s, 2H, SCHCO).
-
HRMS (ESI+) : m/z calc. for CHNOS [M+H]: 276.0321, found: 276.0324.
Preparation of 3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Pyrazole Synthesis via Cyclocondensation
The pyrazole core is constructed via a [3+2] cycloaddition between 4-chlorophenyl hydrazine and phenylacetylene in the presence of a Lewis acid:
Reaction Scheme 2
Optimized Conditions
Vilsmeier–Haack Formylation
The pyrazole is formylated at the C4 position using the Vilsmeier–Haack reagent:
Reaction Scheme 3
Optimized Conditions
-
Reagent : Phosphorus oxychloride (3 equiv), DMF (excess)
-
Temperature : 0°C → rt (gradual warming)
-
Time : 4 hours
Knoevenagel Condensation for Exocyclic Double Bond Formation
The Z-configured double bond is established via a base-catalyzed condensation between the pyrazole aldehyde and thiazolidinone’s active methylene group:
Reaction Scheme 4
Optimized Conditions
-
Catalyst : Piperidine (5 mol%)
-
Solvent : Glacial acetic acid
-
Temperature : 80°C
-
Time : 6 hours
Stereochemical Control
The Z-selectivity arises from steric hindrance between the pyrazole’s phenyl group and the thiazolidinone’s 4-methoxybenzyl substituent, favoring the thermodynamically stable isomer.
Purification and Analytical Data
Chromatographic Purification
The crude product is purified via flash chromatography:
Spectroscopic Characterization
-
Melting Point : 214–216°C
-
H NMR (400 MHz, DMSO-d) : δ 8.45 (s, 1H, CH=N), 7.82–7.10 (m, 13H, Ar-H), 4.95 (s, 2H, N–CH), 3.78 (s, 3H, OCH).
-
C NMR (100 MHz, DMSO-d) : δ 192.1 (C=O), 161.5 (C=S), 159.2 (C=N), 138.4–114.7 (Ar-C), 55.2 (OCH), 45.8 (N–CH).
Comparative Analysis of Synthetic Routes
Table 1: Yield Optimization Across Key Steps
| Step | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Thiazolidinone Formation | NaOH/EtOH | Reflux | 75 |
| Pyrazole Formylation | POCl/DMF | 0°C → rt | 88 |
| Knoevenagel Condensation | Piperidine/AcOH | 80°C | 62 |
Challenges and Mitigation Strategies
-
E/Z Isomerization : Prolonged heating during condensation promotes isomerization. Mitigated by strict temperature control and shorter reaction times.
-
Byproduct Formation : N-Alkylation competing with C-alkylation. Addressed using bulky bases (e.g., DBU) to favor C-alkylation.
-
Purification Difficulties : Polar byproducts removed via gradient elution in chromatography .
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group on the pyrazole ring can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), and solvent (dimethylformamide).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Structure
The compound features a thiazolidinone scaffold, characterized by a thiazolidine ring with a thione group and various substituents that enhance its biological activity. The presence of both pyrazole and chlorophenyl moieties suggests potential interactions with biological targets involved in various diseases.
Anticancer Properties
Thiazolidinone derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through multiple mechanisms:
- Inhibition of Kinase Activity : Some thiazolidinones have demonstrated potent inhibitory effects on various kinases, including EGFR and multi-tyrosine kinases, which are crucial in cancer signaling pathways .
- Cytotoxicity : Studies have shown significant cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective concentrations for inducing cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidinone derivatives generally exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
- Efficacy Against Bacteria : Compounds similar to the one discussed have shown significant inhibition rates against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential as antibacterial agents .
Case Study 1: Anticancer Activity
A study investigated a series of thiazolidinone derivatives for their anticancer potential. One derivative exhibited IC50 values as low as 0.24 µM against HepG2 cells, indicating strong cytotoxicity. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antibacterial properties of thiazolidinones. A derivative demonstrated an inhibition zone comparable to standard antibiotics against E. coli, showcasing its potential as a lead compound for developing new antibacterial agents .
Summary of Applications
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazole-thiazolidinone hybrids. Below is a comparative analysis with structurally related molecules, emphasizing substituent effects and reported bioactivities.
Key Observations:
Substituent Impact on Bioactivity: The 4-chlorophenyl group in the target compound likely enhances lipophilicity and membrane permeability compared to non-halogenated analogs (e.g., hydroxy-substituted derivatives in ). This could improve bioavailability for antimicrobial applications. The 4-methoxybenzyl group may confer antioxidant properties, as methoxy groups are known to scavenge free radicals in related compounds .
Synthetic Challenges: The target compound’s synthesis involves multi-step condensation and cyclization reactions. While similar pyrazolone-thiazolidinone hybrids (e.g., compound in ) achieve moderate yields (68–72%), the introduction of a thioxo group and bulky substituents may reduce efficiency due to steric hindrance.
Biological Relevance: Pyrazole-thiazolidinone hybrids are less explored than pyrazolone derivatives (e.g., ), but their dual heterocyclic systems offer diverse binding modes. For instance, the thioxo group in the target compound could interact with cysteine residues in enzymatic targets, a mechanism observed in thiourea-based inhibitors .
Comparative Limitations: Direct bioactivity data for the target compound are scarce. In contrast, PEGDA-based hybrids () are well-characterized for biomedical applications, highlighting the need for targeted studies on thiazolidinone derivatives.
Biological Activity
The compound (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is characterized by the presence of a thiazolidine ring and a thione group. The molecular formula is , and its structure includes significant substituents such as a 4-chlorophenyl group and a 4-methoxybenzyl group that influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and apoptosis induction. In vitro assays have shown that certain thiazolidinones can reduce cell viability in cancer cells by inducing oxidative stress and disrupting mitochondrial function .
Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. The compound exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the 4-chlorophenyl group is particularly noted for enhancing antibacterial potency. Studies report that this compound shows moderate to strong inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound has been evaluated in various models of inflammation, demonstrating a reduction in edema and inflammatory markers. The structure-activity relationship indicates that modifications on the thiazolidinone ring can significantly affect anti-inflammatory efficacy .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their chemical structure. Modifications at specific positions on the thiazolidine ring can enhance or diminish activity:
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl group | Increases antimicrobial and anticancer potency |
| 4-Methoxybenzyl group | Enhances solubility and bioavailability |
| Thione group | Essential for maintaining biological activity |
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Anticancer Study : A study involving derivatives of thiazolidinones showed that compounds similar to this one exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- Antimicrobial Evaluation : A series of tests demonstrated that the compound effectively inhibited bacterial growth with IC50 values ranging from 10 to 50 µg/mL against common pathogens .
- Anti-inflammatory Assessment : In vivo models showed that administration of this compound significantly reduced paw edema in rats compared to controls, suggesting potent anti-inflammatory activity .
Q & A
Q. How can synthetic yields of the compound be optimized, and what factors influence reaction efficiency?
- Methodological Answer : The compound’s synthesis involves multi-step condensation and cyclization reactions. Key steps include:
- Schiff base formation : Reacting 4-methoxybenzaldehyde derivatives with thiosemicarbazide under acidic conditions (e.g., glacial acetic acid in ethanol) to form intermediates .
- Cyclization : Using reagents like phosphorus oxychloride (POCl₃) at 120°C to promote thiazolidinone ring closure .
- Solvent and catalyst optimization : Ethanol with catalytic acetic acid improves yield (e.g., 61% in THF/water with copper sulfate and ascorbic acid) .
- Critical factors : Temperature control (50–120°C), stoichiometric ratios (1:1 aldehyde to thiosemicarbazide), and purification via column chromatography .
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal refinement to resolve stereochemistry (e.g., Z-configuration at the methylidene position) .
- Spectroscopy :
- IR : Confirm thioxo (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .
Q. What are common impurities during synthesis, and how are they mitigated?
- Methodological Answer :
- Byproducts : Unreacted aldehydes or incomplete cyclization products (e.g., open-chain thiosemicarbazones) .
- Mitigation strategies :
- Chromatographic purification : Silica gel column chromatography with hexane/ethyl acetate gradients .
- Recrystallization : Use DMF-ethanol mixtures to remove polar impurities .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with biological targets?
- Methodological Answer :
- Software : AutoDock4 with flexible side-chain sampling to model ligand-receptor binding .
- Protocol :
Prepare the ligand (compound) and receptor (e.g., kinase or enzyme) in PDBQT format.
Define a grid box around the active site (e.g., 60 × 60 × 60 ų).
Run 100 Lamarckian genetic algorithm (LGA) simulations to estimate binding affinities (ΔG) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response analysis : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., fixed ATP concentration in kinase assays) .
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
- Epistatic effects : Screen for off-target interactions via proteome-wide profiling (e.g., affinity chromatography-MS) .
Q. How does electron localization influence the compound’s reactivity?
- Methodological Answer :
- Computational analysis : Use Multiwfn to calculate the Electron Localization Function (ELF) and identify nucleophilic/electrophilic regions .
- Key findings :
- High ELF values (~0.8) at the thioxo sulfur suggest susceptibility to oxidation .
- Delocalization in the pyrazole ring enhances π-π stacking with aromatic residues in target proteins .
Q. What experimental designs validate structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- Analog synthesis : Vary substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and assess activity .
- Statistical modeling : Apply Design of Experiments (DoE) to optimize substituent combinations (e.g., 2³ factorial design for R-group variations) .
- Data interpretation : Use partial least squares (PLS) regression to correlate logP, steric bulk, and IC₅₀ values .
Q. How are pharmacophore models developed for this compound?
- Methodological Answer :
- Feature extraction : Identify hydrogen bond acceptors (thioxo sulfur), hydrophobic regions (aromatic rings), and steric constraints .
- Software : Use PHASE or MOE to align active analogs and generate a consensus model .
- Validation : Test model accuracy via ROC curves (AUC > 0.7 indicates robust predictive power) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
